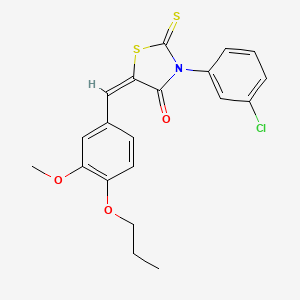
N'-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a furan ring and a phenoxyacetohydrazide moiety, suggests potential biological and chemical activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(2-Furylmethylen)-2-(2-Isopropyl-5-methylphenoxy)acetohydrazid erfolgt typischerweise durch Kondensation von 2-Furylmethylenhydrazin mit 2-(2-Isopropyl-5-methylphenoxy)essigsäure. Die Reaktion wird in der Regel in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid oder Thionylchlorid durchgeführt, um die Bildung der Hydrazidbindung zu erleichtern. Die Reaktionsbedingungen umfassen häufig das Rückflussieren der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Methanol über mehrere Stunden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(2-Furylmethylen)-2-(2-Isopropyl-5-methylphenoxy)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Der Hydrazid-Rest kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Phenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation des Furanrings zu Furan-2,3-dion-Derivaten führen, während die Reduktion des Hydrazid-Rests entsprechende Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als bioaktive Verbindung in der Wirkstoffforschung und -entwicklung.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N’-(2-Furylmethylen)-2-(2-Isopropyl-5-methylphenoxy)acetohydrazid ist nicht gut dokumentiert. Ähnliche Verbindungen üben ihre Wirkungen oft durch Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren aus. Der Furanring und der Phenoxyacetohydrazid-Rest können eine Rolle bei der Bindung an diese Zielstrukturen spielen, was zu einer Modulation biologischer Pfade führt.
Wirkmechanismus
The mechanism of action of N’-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The furan ring and phenoxyacetohydrazide moiety may play a role in binding to these targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(2-Furylmethylen)-2-(2-methylphenoxy)acetohydrazid
- N’-(2-Furylmethylen)-2-(2-isopropylphenoxy)acetohydrazid
- N’-(2-Furylmethylen)-2-(2-chlorphenoxy)acetohydrazid
Einzigartigkeit
N’-(2-Furylmethylen)-2-(2-Isopropyl-5-methylphenoxy)acetohydrazid ist aufgrund des Vorhandenseins sowohl der Isopropyl- als auch der Methylgruppe am Phenoxyring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese strukturelle Einzigartigkeit kann zu unterschiedlichen Wechselwirkungen mit molekularen Zielstrukturen im Vergleich zu ähnlichen Verbindungen führen.
Eigenschaften
CAS-Nummer |
98657-57-9 |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H20N2O3/c1-12(2)15-7-6-13(3)9-16(15)22-11-17(20)19-18-10-14-5-4-8-21-14/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
XARCVNREHYHFGU-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CO2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993698.png)
![9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993699.png)
![17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11993701.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)

![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11993733.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11993746.png)
